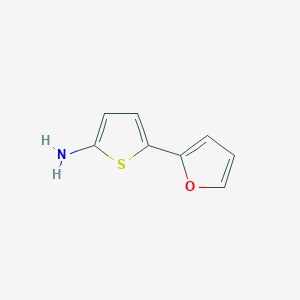

5-(Furan-2-yl)thiophen-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NOS |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

5-(furan-2-yl)thiophen-2-amine |

InChI |

InChI=1S/C8H7NOS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H,9H2 |

InChI Key |

HMKWPKIZWONUII-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Furan 2 Yl Thiophen 2 Amine and Analogous Structures

Direct Synthesis Approaches to Furan-Thiophene Amine Frameworks

Direct synthesis approaches aim to construct the core bifunctional heterocyclic system in a limited number of steps, often by combining acyclic or simple heterocyclic precursors.

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecular architectures, like the furan-thiophene amine framework, in a single pot operation. rsc.org These reactions are valued for their atom economy and ability to rapidly generate structural diversity. One notable MCR involves the reaction between a furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate. researchgate.net This process yields highly functionalized 2-(thiophen-2-yl)furans bearing an amino group, demonstrating a direct method to link furan (B31954) and thiophene (B33073) precursors. researchgate.net Another versatile three-component reaction involves combining a starting material like 2-bromo-5-(dichloromethyl)furan or -thiophene with cyanoacetate (B8463686) esters (or similar active methylene (B1212753) compounds) and an amine, which can produce various furan and thiophene derivatives. thieme-connect.com

Transition metal-catalyzed MCRs, such as the ruthenium-catalyzed [2+2+1] cyclization, can also be employed to construct furan and thiophene rings from components like diynes and a heteroatom source (e.g., DMSO for oxygen or thiocarbonyls for sulfur). rsc.orgresearchgate.net While these methods are general, they provide a conceptual basis for assembling the furan-thiophene scaffold from simpler building blocks.

Table 1: Selected Multicomponent Reaction (MCR) Strategies for Furan-Thiophene Structures

| Precursor 1 | Precursor 2 | Precursor 3 | Catalyst/Conditions | Resulting Core Structure |

|---|---|---|---|---|

| Thiophene-2-carbonyl chloride | Isocyanide | Dialkyl acetylenedicarboxylate | Dry CH2Cl2, ambient temp. | 2-Amino-5-(thiophen-2-yl)furan researchgate.net |

| 2-Bromo-5-(dichloromethyl)furan | Cyanoacetate ester | Aliphatic secondary amine | Et3N, EtOH, reflux | Functionalized furan-thiophene derivative thieme-connect.com |

| Tethered diyne | Thiocarbonyl | Ruthenium complex | Heat | Bicyclic thiophene rsc.orgresearchgate.net |

Classical condensation reactions are a cornerstone of heterocyclic synthesis. The Paal-Knorr synthesis, for instance, produces furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgpharmaguideline.com To generate a 5-(furan-2-yl)thiophene structure, a 1,4-dicarbonyl compound that already incorporates a furan ring could be reacted with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgderpharmachemica.com The cyclization of the diketone with the sulfurizing agent would form the desired thiophene ring attached to the furan moiety. derpharmachemica.com

The Gewald reaction is a powerful and widely used method for synthesizing 2-aminothiophenes. pharmaguideline.comorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or another active methylene nitrile) and elemental sulfur, catalyzed by a base. organic-chemistry.org

To specifically synthesize 5-(furan-2-yl)thiophen-2-amine, a furan-based carbonyl compound such as 2-furfural or a 2-acetylfuran (B1664036) would serve as the starting ketone/aldehyde. The reaction proceeds through an initial Knoevenagel condensation between the furan-carbonyl and the active methylene compound, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring substituted at the 5-position with the furan-2-yl group. umich.edusemanticscholar.org The versatility of the Gewald reaction allows for the synthesis of a wide array of 5-aryl or 5-heteroaryl-2-aminothiophenes. researchgate.netumich.edu

Table 2: Gewald Reaction for Synthesis of this compound

| Carbonyl Precursor | Active Methylene Compound | Sulfur Source | Base Catalyst | Product |

|---|---|---|---|---|

| Furan-2-carbaldehyde | Malononitrile | Elemental Sulfur | Morpholine or Diethylamine | This compound-3-carbonitrile |

This table represents a conceptual application of the Gewald reaction principles to the target compound.

Intramolecular cyclization offers another strategic route to the furan-thiophene framework. In this approach, an open-chain precursor containing all the necessary atoms is synthesized and then cyclized to form one of the heterocyclic rings. For instance, a substrate containing a furan moiety and a suitably functionalized alkyne with a sulfur atom can undergo cyclization to form the thiophene ring. mdpi.com Iodocyclization is one such method, where treatment with iodine induces the cyclization of an alkyne bearing a thioether group, leading to an iodinated thiophene that can be further modified. mdpi.com

Similarly, base-catalyzed intramolecular condensations, such as the Thorpe–Ziegler reaction, can be used to form thiophene rings from appropriately substituted precursors. beilstein-journals.org This strategy involves creating a linear substrate that contains both the furan group and the components needed for the aminothiophene ring, which then cyclizes to yield the final product. beilstein-journals.org

Functionalization and Derivatization Techniques

These techniques involve modifying a pre-existing molecule that already contains the core furan-thiophene structure or a closely related analog.

Once the core 5-aryl-thiophen-2-amine scaffold is assembled, it can be further functionalized. The amino group at the C2 position of the thiophene ring is an activating, ortho-, para-directing group. However, since the C5 position is blocked by the furan ring, electrophilic aromatic substitution is directed primarily to the C3 position. mdpi.com

A notable example is the catalyst-free, site-selective hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) with α-trifluoromethyl ketones. mdpi.com In this reaction, the electron-rich thiophene ring attacks the electrophilic carbonyl carbon of the ketone. The reaction proceeds without a catalyst, and subsequent rearomatization leads to the exclusive formation of the C3-substituted product. This demonstrates that the this compound scaffold could likely undergo similar site-selective substitutions at the C3 position with various electrophiles. mdpi.com The proposed mechanism involves the nucleophilic attack of the C3 carbon of the aminothiophene onto the electrophile, followed by deprotonation to restore the aromaticity of the thiophene ring. mdpi.com

Table 3: Site-Selective Electrophilic Hydroxyalkylation at the C3 Position of 5-Phenylthiophen-2-amine

| Substrate | Electrophile (α-Trifluoromethyl Ketone) | Product | Yield |

|---|---|---|---|

| 5-Phenylthiophen-2-amine | 1,1,1-Trifluoroacetone | 2-(2-amino-5-phenylthiophen-3-yl)-1,1,1-trifluoropropan-2-ol | 87% mdpi.com |

| 5-Phenylthiophen-2-amine | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one | 1-(2-amino-5-phenylthiophen-3-yl)-2,2,2-trifluoro-1-(furan-2-yl)ethan-1-ol | 76% mdpi.com |

| 5-Phenylthiophen-2-amine | 1-(Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-one | 1-(2-amino-5-phenylthiophen-3-yl)-1-(benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol | 80% mdpi.com |

Data from a study on 5-phenylthiophen-2-amine, presented as an analogous system to predict the reactivity of this compound. mdpi.com

Advanced Synthetic Techniques and Yield Optimization for Substituted Thiophene-2-amines

The synthesis of substituted 2-aminothiophenes is dominated by the Gewald reaction, which involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base. semanticscholar.org Modern advancements have focused on optimizing this versatile reaction and developing novel, high-yield protocols.

One significant advancement is a two-step protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines from α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol. beilstein-journals.orgnih.gov This method is notable for generating two C-C bonds in a single operation and proceeds with excellent average yields (93% over 26 examples). beilstein-journals.orgnih.gov Optimization of a model reaction showed that using triethylamine (B128534) (TEA) as a base in refluxing ethanol (B145695) for 25 minutes resulted in an 88% yield. researchgate.net

Other advanced techniques include:

Solid-support synthesis: The Gewald reaction has been successfully performed on a solid support, which can simplify purification and facilitate the creation of compound libraries. researchgate.net

Palladium-catalyzed direct arylation: This method allows for the coupling of thiophenes with aryl bromides. researchgate.net

Copper-catalyzed tandem S-alkenylation: This technique uses potassium sulfide (B99878) and 1,4-diiodo-1,3-dienes to construct the thiophene ring. researchgate.net

Gewald Reaction Modifications: The use of cyanoacetone in a modified Gewald reaction has been reported for the first time to prepare novel 3-acetyl-2-aminothiophenes. mdpi.com

| Entry | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | None | Ethanol | Reflux | 0 | researchgate.net |

| 2 | TEA (1 equiv) | Ethanol | Room Temp | 62 | researchgate.net |

| 3 | TEA (1 equiv) | Ethanol | Reflux, 25 min | 88 | researchgate.net |

Recyclization and Rearrangement Reactions of Precursor Intermediates

The formation of the thiophene ring can also be achieved through reactions that involve the structural rearrangement or recyclization of precursor molecules. These pathways can offer unique access to complex thiophene derivatives.

Recyclization of Thiiranes: 2-Amino-4,5-dihydrothiophene-3-carbonitriles (ADHTs) can be prepared through the Lewis acid-catalyzed recyclization of donor-acceptor cyclopropanes upon treatment with thiourea (B124793) or tetrathiomolybdates, which proceeds via a thiirane (B1199164) intermediate. acs.orgnih.gov

Reductive Recyclization: Functionalized thiazolidinones can undergo reductive recyclization to form ADHTs. nih.gov

Skeletal Rearrangements: In some cases, the thiophene ring itself can be cleaved and rearranged. For example, a thia-norhexaphyrin, upon oxidation, underwent a thiophene ring-opening and skeletal rearrangement to afford novel fused porphyrinoid macrocycles. sci-hub.se Another study demonstrated that the reaction of halogenated thiophene dioxides with furans can proceed via an addition-rearrangement pathway. acs.org

Rearrangement of Precursors: The synthesis of certain thiophene-based quinoids involves a key rearrangement/dehydroxylation step of a precursor intermediate. researchgate.net Strategic modifications to reaction conditions can also control whether a reaction proceeds via direct cyclization or a rearranged pathway, as seen in the programmable synthesis of thienotetrahelicene derivatives from tetraarylthiophenes. acs.org

These rearrangement and recyclization strategies highlight the chemical dexterity of heterocyclic systems and provide non-traditional routes to substituted thiophenes.

Reactivity Profiles and Mechanistic Investigations of 5 Furan 2 Yl Thiophen 2 Amine Analogues

Electrophilic Reactivity of Thiophene (B33073) and Furan (B31954) Rings in Substituted Amines

The susceptibility of furan and thiophene rings to electrophilic attack is a defining feature of their chemistry. This reactivity is governed by the ability of the heteroatom (oxygen or sulfur) to donate electron density into the π-system, stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during substitution. The general order of reactivity for five-membered aromatic heterocycles in electrophilic substitution is pyrrole (B145914) >> furan > thiophene > benzene (B151609). msu.edu The greater reactivity of furan compared to thiophene is attributed to the higher electronegativity of oxygen, which, while inductively withdrawing, is highly effective at stabilizing the transition state via resonance. msu.eduimperial.ac.uk

For both furan and thiophene, electrophilic substitution shows a strong preference for the α-positions (C2 and C5) over the β-positions (C3 and C4). msu.edu This regioselectivity is due to the greater stabilization of the cationic intermediate when the electrophile adds to the α-position, as it allows for resonance structures where the positive charge is delocalized onto the heteroatom without involving an unfavorable adjacent positive charge. researchgate.net

In 5-(Furan-2-yl)thiophen-2-amine, the thiophene ring is further activated by the electron-donating amino group at the C2 position. This group strongly directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since the C5 position is already substituted with the furan ring, electrophilic attack is anticipated to occur predominantly at the C3 position. Research on analogous compounds, such as 5-phenylthiophen-2-amine (B182472), confirms this, where catalyst-free hydroxyalkylation with α-trifluoromethyl ketones proceeds selectively at the C3 position. nih.gov It is a notable reaction that occurs on an unprotected amine, which typically could form an imine with a ketone. nih.gov To control reactivity and avoid side reactions at the nitrogen, the amino group is often protected, for example as an acetamido group, before carrying out electrophilic substitutions like chlorination. researchgate.netresearchgate.net

| Heterocycle | Relative Reactivity vs. Benzene | Preferred Site of Substitution | Controlling Factors |

|---|---|---|---|

| Furan | More Reactive | α-position (C2, C5) | High electron density; resonance stabilization of intermediate. msu.edu |

| Thiophene | More Reactive | α-position (C2, C5) | Resonance stabilization; less electronegative heteroatom than furan. msu.eduresearchgate.net |

| 2-Aminothiophene | Highly Activated | C3 and C5 positions | Strong electron-donating effect of the amino group. nih.gov |

Nucleophilic Behavior of the Amine Moiety and Its Derivatives

The primary amino group at the C2 position of the thiophene ring is a potent nucleophile and a key reactive center in the molecule. Its lone pair of electrons can readily attack electrophilic centers, leading to a variety of chemical transformations. This nucleophilic character is fundamental to the synthesis of more complex derivatives.

A common reaction involving the amine moiety is acylation to form amides. For instance, 2-aminothiophenes can be readily acylated by reacting with acid chlorides or anhydrides, including those derived from other heterocycles like furan-2-carboxylic acid or thiophene-2-carboxylic acid. mdpi.com These reactions are crucial for creating extended conjugated systems or for installing protecting groups. researchgate.netresearchgate.net

The nucleophilicity of amines is also central to the Gewald reaction, a classic method for synthesizing 2-aminothiophenes. semanticscholar.org While the amine in this compound is a product, understanding its formation provides insight into its reactivity. In some variations of the Gewald synthesis, an amine base can act as a nucleophile to activate elemental sulfur by opening the S₈ ring. chemrxiv.org Furthermore, studies have confirmed that 2-aminothiophene derivatives exist almost exclusively in the amino form rather than the tautomeric imino form, preserving the nucleophilicity of the -NH₂ group. umich.edu The amine can also serve as a nucleophile in cyclization reactions, reacting with suitable bifunctional electrophiles to construct fused heterocyclic rings, such as thieno[2,3-d]pyrimidines. beilstein-journals.org

| Reaction Type | Electrophile/Reagent | Product Type | Significance |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amides | Synthesis of derivatives, protection of the amine group. mdpi.com |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Modification of electronic and steric properties. |

| Condensation | Aldehydes, Ketones | Imines (Schiff Bases) | Intermediate for further functionalization. |

| Annulation | Bifunctional Electrophiles | Fused Heterocycles | Construction of complex polycyclic systems. beilstein-journals.org |

Ring-Opening and Recyclization Reactions of Heterocyclic Precursors and Analogues

While aromatic, the furan and thiophene rings can participate in reactions that involve partial or complete cleavage of the heterocyclic ring, particularly under energetic conditions or with specific reagents. Furan, having the lowest resonance energy of the common five-membered heterocycles, is the most susceptible to such reactions. imperial.ac.uk

Furan can be viewed as a cyclic enol ether and is prone to acid-catalyzed hydrolysis, which opens the ring to yield a 1,4-dicarbonyl compound. msu.edu It also readily participates as a diene in [4+2] Diels-Alder cycloaddition reactions with strong dienophiles, a pathway that thiophene follows much less easily due to its greater aromatic stability. msu.edu Photochemical irradiation of furan derivatives can also induce ring-opening, often proceeding through highly strained intermediates like cyclopropenyl derivatives. netsci-journal.com For example, irradiation of furan derivatives in the presence of propylamine (B44156) can lead to the formation of the corresponding pyrrole, a complete transformation of the heterocyclic core. netsci-journal.com

Both furan and thiophene rings can be opened through reactions with organometallic reagents. researchgate.net Low-valent metal complexes can insert into the carbon-heteroatom bond. For example, an aluminium(I) reagent has been shown to react with thiophenes to cause C–S bond activation and ring-expansion. rsc.org In the case of unsubstituted thiophene, this can proceed further to a second C-S bond cleavage, resulting in complete desulfurization. rsc.org

Recyclization reactions are equally important, representing the reverse process where acyclic precursors form the heterocyclic ring. The most prominent of these is the Paal-Knorr synthesis, which generates furans, thiophenes, or pyrroles from 1,4-dicarbonyl compounds by treatment with a dehydrating agent, a sulfur source (like P₄S₁₀), or an amine, respectively. msu.edulookchem.com More complex transformations are also known; for instance, certain 4-cyano-5-thienylfuran-3(2H)-ones undergo a base-catalyzed ring-cleavage and subsequent recyclization to afford 4-aroyl-5-amino-3(2Н)-furanones. researchgate.net

| Reaction Type | Heterocycle | Conditions/Reagents | Outcome |

|---|---|---|---|

| Acid-Catalyzed Ring Opening | Furan | Aqueous Acid | Formation of 1,4-dicarbonyl compound. msu.edu |

| Diels-Alder Cycloaddition | Furan | Dienophile (e.g., maleic anhydride) | [4+2] cycloadduct. msu.edu |

| Organometallic Ring Expansion | Thiophene | Aluminium(I) complex | C-S bond activation and ring expansion. rsc.org |

| Photochemical Rearrangement | Furan | UV light, propylamine | Formation of a pyrrole ring. netsci-journal.com |

| Paal-Knorr Recyclization | Acyclic 1,4-dicarbonyl | P₄S₁₀ or H₂S | Formation of a thiophene ring. msu.edu |

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

The outcomes of reactions involving this compound analogues are often dictated by a delicate balance between reaction kinetics and thermodynamics. The relative rates of competing reaction pathways determine the product distribution under kinetic control (lower activation energy), while the relative stability of the potential products governs the outcome under thermodynamic control (lower Gibbs free energy).

The established reactivity order for electrophilic substitution (furan > thiophene) is a kinetic phenomenon. msu.edu Furan reacts faster because the transition state leading to the sigma complex is lower in energy. However, the thiophene ring itself is thermodynamically more stable than the furan ring, as evidenced by its higher resonance energy. imperial.ac.uk This greater stability means thiophene has less of a tendency to undergo reactions that disrupt its aromaticity, such as cycloadditions. msu.edu

A clear example of kinetic versus thermodynamic control is seen in the reactions of these heterocycles with certain organometallic clusters. researchgate.net DFT calculations have shown that for both furan and thiophene, cleavage of the carbon-heteroatom (C-E) bond is thermodynamically more favorable than cleavage of a carbon-hydrogen (C-H) bond. However, experimentally, the reaction yields products of C-H bond cleavage. This suggests that the C-H activation pathway has a lower kinetic barrier and is the favored pathway under the reaction conditions. researchgate.net

In the context of electrophilic substitution on the thiophene ring, computational studies have demonstrated that attack at the α-position is favored both kinetically and thermodynamically compared to the β-position, explaining the strong regiochemical preference. researchgate.net The kinetics of the multi-step Gewald synthesis of 2-aminothiophenes are also complex, with steps such as the nucleophilic attack on elemental sulfur having high activation barriers that can be rate-limiting. chemrxiv.org

| Transformation | Kinetic Product/Pathway | Thermodynamic Product/Pathway | Key Insight |

|---|---|---|---|

| Electrophilic Substitution | Furan reacts faster than thiophene. | Thiophene is a more stable aromatic ring. | Reactivity is kinetically controlled. msu.eduimperial.ac.uk |

| Substitution Regioselectivity | α-Substitution | α-Substitution | Both the kinetic and thermodynamic pathways favor α-attack. researchgate.net |

| Reaction with Osmium Clusters | C-H bond cleavage product. | C-O or C-S bond cleavage product. | The observed product is formed via a lower-energy kinetic pathway. researchgate.net |

| Aromaticity vs. Diene Reactivity | Furan acts as a diene (Diels-Alder). | Thiophene favors substitution to retain aromaticity. | Higher thermodynamic stability of thiophene disfavors cycloaddition. msu.edu |

Advanced Spectroscopic and Structural Characterization of 5 Furan 2 Yl Thiophen 2 Amine

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to obtain a unique molecular vibrational fingerprint of a compound. The Raman spectrum of 5-(Furan-2-yl)thiophen-2-amine is characterized by a series of bands corresponding to the specific vibrational modes of its constituent functional groups and aromatic rings.

Theoretical studies, such as Density Functional Theory (DFT) calculations on furan (B31954), thiophene (B33073), and their derivatives, provide a basis for assigning the observed Raman bands. nih.govglobalresearchonline.net The spectrum is largely defined by the vibrations of the thiophene ring, the furan ring, the amine group, and the inter-ring C-C bond.

Key vibrational modes expected in the Raman spectrum include:

Aromatic C-H stretching: Vibrations from the C-H bonds on both the furan and thiophene rings typically appear in the high-frequency region of 3000-3250 cm⁻¹. globalresearchonline.net

N-H stretching: The amine group (NH₂) exhibits symmetric and asymmetric stretching vibrations, which are expected in the 3300-3500 cm⁻¹ region. The position and shape of these bands can be influenced by hydrogen bonding in the solid state.

Ring stretching (C=C and C-C): The characteristic stretching vibrations of the furan and thiophene rings are found in the 1000-1600 cm⁻¹ region. globalresearchonline.net Thiophene rings typically show a strong band around 1410 cm⁻¹ associated with the C=C stretching mode. Furan ring vibrations, including C=C and C-O-C stretching, also contribute to this complex region. globalresearchonline.net

In-plane bending: C-H and N-H in-plane bending vibrations occur at lower frequencies, typically between 1000 cm⁻¹ and 1300 cm⁻¹.

Ring breathing modes: Collective, symmetric vibrations of the entire ring systems result in characteristic "ring breathing" modes, which provide a distinct fingerprint for the heterocyclic cores. For furan and thiophene, these are expected at distinct positions in the spectrum.

Out-of-plane bending: C-H out-of-plane bending modes are found in the 700-1000 cm⁻¹ region and are sensitive to the substitution pattern of the rings.

The collection of these vibrational bands provides a unique "fingerprint" that allows for the unambiguous identification of this compound and can be used to study its molecular structure and bonding. mdpi.com

Table 1: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Amine (NH₂) |

| Aromatic C-H Stretch | 3000 - 3250 | Furan and Thiophene Rings |

| C=C Ring Stretch | 1400 - 1600 | Furan and Thiophene Rings |

| C-N Stretch | 1250 - 1350 | Amine-Thiophene Bond |

| Ring Breathing Modes | 800 - 1100 | Furan and Thiophene Rings |

| C-H Out-of-Plane Bending | 700 - 1000 | Furan and Thiophene Rings |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. uliege.be For this compound, ESI-MS in positive ion mode would be the standard method. The primary amine group is readily protonated in the ESI source, resulting in the formation of a prominent protonated molecular ion, [M+H]⁺. uvic.ca The mass-to-charge ratio (m/z) of this ion allows for the direct determination of the compound's monoisotopic molecular weight. Given the elemental composition C₉H₉NOS, the expected m/z for the [M+H]⁺ ion would be approximately 180.04.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound. By measuring the m/z of the [M+H]⁺ ion to several decimal places, it is possible to distinguish its exact formula from other potential structures with the same nominal mass.

Molecular Formula: C₉H₈N₁O₁S₁

Theoretical Exact Mass of Neutral Molecule: 178.0327

Theoretical Exact Mass of [M+H]⁺ Ion: 179.0403

The experimentally determined mass from HRMS would be compared to this theoretical value, with a low mass error (typically <5 ppm) confirming the elemental formula.

Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion are used to induce fragmentation and analyze the resulting product ions. This provides valuable structural information. The fragmentation of aromatic amines often involves characteristic losses. libretexts.org For this compound, the fragmentation pattern is expected to be influenced by the stability of the heterocyclic rings and the protonated amine group.

A plausible fragmentation pathway could involve:

Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (17 Da), leading to a fragment ion at m/z 162.02. nih.gov

Ring Cleavage: Subsequent fragmentation could involve the cleavage of the furan or thiophene rings. The loss of carbon monoxide (CO, 28 Da) is a characteristic fragmentation of furan rings. nih.gov Thiophene rings may fragment through the loss of a thioformyl radical (CHS, 45 Da) or other sulfur-containing species. arkat-usa.org

Cleavage at the Inter-ring Bond: Scission of the bond connecting the furan and thiophene rings would lead to fragment ions corresponding to the individual protonated or radical cation rings.

Table 2: Predicted HRMS Fragments for this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 179.0403 | [C₉H₇OS]⁺ | 162.0212 | NH₃ |

| 179.0403 | [C₅H₅S]⁺ (Thiophenyl ion) | 85.0107 | C₄H₄NO |

| 179.0403 | [C₄H₅O]⁺ (Furfuryl ion) | 69.0335 | C₅H₄NS |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction Analysis

While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine and other furan-thiophene co-oligomers, allows for a detailed prediction of its solid-state structure. rsc.orgnih.govresearchgate.net

It is anticipated that this compound would crystallize in a common space group, such as monoclinic P2₁/n or orthorhombic Pbca. nih.govresearchgate.net The analysis would reveal key structural parameters. The dihedral angle between the mean planes of the furan and thiophene rings is a critical parameter, indicating the degree of planarity of the molecule. In similar structures, this angle can vary, influencing the extent of π-conjugation across the molecule. rsc.orgnih.gov Bond lengths within the furan and thiophene rings would be consistent with their aromatic character. For instance, the C-S bonds in the thiophene ring are expected to be around 1.7 Å, while the C-O bonds in the furan ring would be approximately 1.37 Å. umich.edu

Table 3: Predicted Single Crystal X-ray Diffraction Parameters

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/n, P2₁/c, or Pbca |

| Furan-Thiophene Dihedral Angle | 5-20° |

| Thiophene C-S Bond Length | ~1.72 Å |

| Furan C-O Bond Length | ~1.37 Å |

| Thiophene C-N Bond Length | ~1.38 Å |

Crystallographic Data Interpretation: Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a combination of intermolecular forces. The primary amine group is a key driver of the supramolecular architecture, acting as a hydrogen bond donor.

Hydrogen Bonding: It is highly probable that intermolecular hydrogen bonds of the N-H···N type would form, linking molecules into chains or dimeric motifs. researchgate.net Depending on the packing arrangement, N-H···S or N-H···O interactions might also be present, though these are generally weaker.

π-π Stacking: The aromatic furan and thiophene rings facilitate π-π stacking interactions. researchgate.net These interactions, where the planes of the rings are parallel and offset, contribute significantly to the stability of the crystal lattice. The centroid-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å. nih.gov

These combined interactions dictate the formation of a stable, three-dimensional crystalline network, defining the macroscopic properties of the solid material. rsc.org

Table of Compounds

| Compound Name |

|---|

| This compound |

Electronic Spectroscopy for Electronic Structure and Optical Properties

Electronic spectroscopy techniques are crucial for understanding the electronic transitions and photophysical behavior of conjugated molecules like this compound. The coupling of the electron-rich furan and thiophene rings, along with the amino substituent, is expected to give rise to distinct optical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy would be employed to determine the wavelengths of maximum absorption (λmax), which correspond to electronic transitions between molecular orbitals. For conjugated systems like this compound, these transitions are typically π-π* and n-π* in nature. The absorption spectrum would provide insights into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Hypothetical Data Table for UV-Vis Absorption:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Dichloromethane | Data Not Available | Data Not Available | π-π |

| Acetonitrile | Data Not Available | Data Not Available | π-π |

| Hexane | Data Not Available | Data Not Available | π-π* |

This table is for illustrative purposes only, as experimental data is unavailable.

Theoretical studies on furan-thiophene oligomers suggest that the optical transitions are in the range of ~3 eV, which would correspond to absorption in the UV or near-visible region. The position of λmax would be sensitive to solvent polarity, with more polar solvents potentially causing a shift in the absorption bands.

Fluorescence Spectroscopy for Photophysical Characterization

Fluorescence spectroscopy would reveal the emission properties of this compound after electronic excitation. This analysis would determine the emission wavelength (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). These parameters are critical for assessing the compound's potential in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes. The presence of heteroatoms and the amino group can influence the emissive properties and the extent of non-radiative decay processes.

Hypothetical Data Table for Fluorescence Emission:

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Dichloromethane | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available | Data Not Available |

| Hexane | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as experimental data is unavailable.

Electrochemical Characterization Techniques

Electrochemical methods are essential for probing the redox behavior of this compound, providing information on its HOMO and LUMO energy levels and its stability upon oxidation and reduction.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a powerful technique to investigate the oxidation and reduction potentials of a molecule. For this compound, the CV would likely show an irreversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the π-conjugated system, influenced by the electron-donating amino group. The oxidation potential is directly related to the HOMO energy level. The reduction potential, if observable within the solvent window, would correspond to the LUMO energy level. Studies on furan-thiophene copolymers indicate that the electrochemical properties are intermediate between those of polyfuran and polythiophene.

Hypothetical Data Table for Cyclic Voltammetry:

| Solvent/Electrolyte | Onset Oxidation Potential (Eonset, V) | Peak Oxidation Potential (Epa, V) | HOMO Level (eV) |

| CH₂Cl₂/TBAPF₆ | Data Not Available | Data Not Available | Data Not Available |

| CH₃CN/TBAPF₆ | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as experimental data is unavailable.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) would be used to study the interfacial properties of this compound, particularly if it were incorporated into an electronic device. EIS measures the impedance of a system over a range of frequencies, allowing for the modeling of the system as an equivalent circuit. This can provide information on charge transfer resistance, double-layer capacitance, and other processes occurring at the electrode-molecule interface.

Hypothetical Data Table for EIS Parameters:

| Parameter | Value |

| Solution Resistance (Rs) | Data Not Available |

| Charge Transfer Resistance (Rct) | Data Not Available |

| Double Layer Capacitance (Cdl) | Data Not Available |

This table is for illustrative purposes only, as experimental data is unavailable.

Computational and Theoretical Chemistry Studies on Furan Thiophene Amine Systems

Quantum Chemical Calculations for Molecular Geometry Optimization

The initial step in the computational analysis of a molecule like 5-(Furan-2-yl)thiophen-2-amine is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying molecules of this size. For a molecule with multiple rotatable bonds, such as the bond connecting the furan (B31954) and thiophene (B33073) rings and the C-N bond of the amine group in this compound, several conformers (spatial arrangements of atoms) can exist.

DFT calculations are employed to determine the relative energies of these different conformers. By identifying the conformer with the lowest energy, the ground-state geometry of the molecule can be established. This is crucial as the molecular conformation influences its electronic properties and reactivity. For instance, studies on similar bicyclic aromatic systems have shown that the planarity or twisting between the rings significantly affects the electronic conjugation and, consequently, the molecule's stability and spectral properties.

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A commonly used and well-validated functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heteroatoms like sulfur, oxygen, and nitrogen, a basis set that can accurately describe the electron distribution, including lone pairs and diffuse electrons, is essential. The Pople-style basis set, such as 6-311++G(d,p), is often employed for this purpose. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the orbital shapes and lead to a more accurate description of bonding. The selection of such a basis set ensures a reliable prediction of the molecular geometry and electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters for a Furan-Thiophene System The following data is illustrative and based on typical values found in computational studies of furan and thiophene derivatives. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Expected Value (Å/°) |

| Bond Length | C-S (Thiophene) | ~1.72 Å |

| Bond Length | C-O (Furan) | ~1.36 Å |

| Bond Length | C=C (Thiophene) | ~1.37 Å |

| Bond Length | C=C (Furan) | ~1.35 Å |

| Bond Length | C-C (Inter-ring) | ~1.45 Å |

| Bond Length | C-N (Amine) | ~1.38 Å |

| Bond Angle | C-S-C (Thiophene) | ~92.2° |

| Bond Angle | C-O-C (Furan) | ~106.6° |

| Bond Angle | C-C-N (Amine) | ~125.0° |

Electronic Structure and Chemical Reactivity Prediction

Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic characteristics and predict the chemical behavior of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, and chemical reactivity.

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. In conjugated systems like this compound, the HOMO is typically a π-orbital delocalized across the aromatic rings and the amine group, while the LUMO is a π*-antibonding orbital. The presence of the electron-donating amine group and the electron-rich furan and thiophene rings is expected to raise the HOMO energy level, making the molecule a good electron donor. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Table 2: Typical Frontier Molecular Orbital Energies for Furan-Thiophene Systems This table presents typical energy values derived from computational studies on analogous molecules.

| Parameter | Energy (eV) |

| HOMO Energy | -5.0 to -6.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 2.5 to 4.5 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. The sulfur atom in the thiophene ring would also contribute to the negative potential. These sites represent the most likely points for interaction with electrophiles, such as protons in acidic media. The hydrogen atoms of the amine group would likely be in a region of positive potential (blue), making them susceptible to deprotonation in the presence of a strong base.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Intermolecular Interactions and Solid-State Aggregation

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For furan-thiophene amine systems, these interactions are crucial in determining the packing structure, which in turn influences the material's bulk properties. Computational methods provide a powerful lens for dissecting and quantifying these forces.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

While a specific Hirshfeld analysis for this compound is not available in the reviewed literature, studies on analogous structures provide a clear picture of the expected intermolecular contacts. For instance, analysis of a furan-substituted thiazolo[3,4-a]benzimidazole-2-thione revealed that N⋯H/H⋯N contacts contribute 6.6% to the crystal packing. iucr.org In another study on a difluoro-dipyrrolo-diazaborinine with a furan substituent, H···H interactions were found to be the most significant, accounting for 48.6% of surface contacts, followed by F···H/H···F (19.8%) and C···H/H···C (19.0%) interactions. iucr.org These findings highlight the importance of hydrogen-based contacts in defining the crystal architecture of such heterocyclic systems.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Analogous Furan-Thiophene Compounds

| Interaction Type | Contribution in a Thiazolo Derivative (%) iucr.org | Contribution in a Diazaborinine Derivative (%) iucr.org |

|---|---|---|

| H···H | Not specified | 48.6 |

| C···H/H···C | < 5 | 19.0 |

| N···H/H···N | 6.6 | 3.2 |

| S···H/H···S | < 5 | Not Applicable |

| O···H/H···O | Not specified | 3.4 |

| C···C | < 5 | 4.8 |

| F···H/H···F | Not Applicable | 19.8 |

Note: This table presents data from related compounds to illustrate typical interaction contributions.

Characterization of Hydrogen Bonding Networks (e.g., N-H...N, C-H...π)

Hydrogen bonds are among the most influential directional forces in the solid-state aggregation of amine-containing compounds. In furan-thiophene amine systems, a variety of hydrogen bonds are observed, creating complex supramolecular architectures.

Crystal structure analyses of related compounds confirm the prevalence of these interactions. In diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate, a derivative of the target molecule, dimerization occurs via N1—H1A···O2iii hydrogen bonding. nih.gov Similarly, the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine shows inversion dimers linked by pairs of N—H···N hydrogen bonds, which form a distinct R²₂ nih.gov ring motif. nih.govresearchgate.net Beyond conventional hydrogen bonds, weaker interactions such as C—H···S and C—H···π are also computationally identified and play a role in stabilizing the crystal packing. oup.com For example, in N′-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide, thienyl-C—H···O(nitro) and furanyl-C—H···O(nitro) interactions contribute to a three-dimensional architecture. researchgate.net

Table 2: Examples of Hydrogen Bonding in Furan-Thiophene Amine Analogs

| Compound | Hydrogen Bond Type | D-H···A Angle (°) | D···A Distance (Å) | Supramolecular Motif | Reference |

|---|---|---|---|---|---|

| Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate | N1—H1A···O2 | 135 | 2.880 | Dimerization | nih.gov |

| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | N—H···N | Not specified | Not specified | R²₂ nih.gov ring dimer | nih.govresearchgate.net |

Pi-Pi Stacking Interactions in Molecular Aggregates

The planar, aromatic nature of the furan and thiophene rings facilitates π-π stacking interactions, which are crucial for the charge transport properties of organic semiconductor materials. olemiss.edu These interactions involve the face-to-face or offset stacking of aromatic rings, driven by attractive electrostatic and dispersion forces.

In the crystal structure of diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate, π–π stacking is observed with a centroid-to-centroid distance of 3.770 Å. nih.gov A similar interaction is found in the carbohydrazide (B1668358) derivative N′-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide, where the inter-centroid distance between thienyl and furanyl rings is 3.515 Å. researchgate.net Computational studies on heteroaromatic π-stacking landscapes show that both furan and thiophene have favorable stacking interactions, though the larger size of sulfur in thiophene results in a slightly larger equilibrium distance compared to furan. acs.org The strength and geometry of these interactions are dominant factors in the molecular assembly of these systems. mdpi.com

Table 3: Reported π-π Stacking Distances in Furan-Thiophene Systems

| Compound/System | Interacting Rings | Centroid-to-Centroid Distance (Å) | Reference |

|---|---|---|---|

| Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate | Thiophene and Furan | 3.770 | nih.gov |

| N′-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide | Thienyl and Furanyl | 3.515 | researchgate.net |

| Furan-dicarboxamide derivative | Furan and Pyrimidine (B1678525) | 3.442 | mdpi.com |

Comparative Theoretical Studies of Furan and Thiophene Moieties in Hybrid Systems (e.g., Halogen Bonding)

Theoretical studies allow for a direct comparison of the roles that furan and thiophene rings play within a hybrid molecular system. A key area of investigation is halogen bonding, a highly directional non-covalent interaction between an electrophilic region on a halogen atom (a σ-hole) and a nucleophilic site.

Computational studies on complexes between furan or thiophene and dihalogen molecules (XY, where X=Cl, Br) show that the interaction is governed by electrostatics. researchgate.net A linear relationship exists between the interaction energy and the maximum positive electrostatic potential (V_S,max) on the halogen atom. researchgate.net Further DFT and CCSD(T) calculations reveal that the interaction of the halogen atom with the π-bonds of the aromatic ring is stronger than the interaction with the in-plane lone pairs of the heteroatom (oxygen or sulfur). nih.gov An energy decomposition analysis shows that the interaction energy is a blend of electrostatic, orbital, and dispersion contributions, with no single factor being completely dominant. nih.gov The strength of the halogen bond follows the expected trend of I > Br > Cl. nih.gov These studies are critical for the rational design of crystal structures where halogen bonding can be used as a tool for supramolecular assembly. mdpi.com

Table 4: Interaction Energy Decomposition for Halogen Bonding Complexes with Furan and Thiophene

| Complex | Interaction Type | Electrostatic Contribution | Orbital Contribution | Dispersion Contribution | Reference |

|---|---|---|---|---|---|

| CF₃X···Y | Halogen Bond | Dominant | Dominant | Dominant | nih.gov |

| C₂F₃X···Y | Halogen Bond | Dominant | Dominant | Dominant | nih.gov |

(Note: The reference indicates that all three components make significant contributions to the total interaction energy, rather than providing specific numerical breakdowns for each complex.)

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction in Material Science Contexts

While molecular docking is most famously applied in drug discovery to predict ligand-protein binding, the underlying principles of simulating intermolecular interactions are broadly applicable in material science. In this context, simulations are used to predict how molecules like this compound will interact with material surfaces, self-assemble, or form aggregates with specific electronic properties.

One relevant application is the study of adsorbent materials. Monte Carlo simulations were used to investigate the adsorption of furan and thiophene onto non-doped and doped hydroxyapatite (B223615) surfaces. scielo.br These simulations helped to explain experimental trends, showing that while electrostatic effects dominate in single-component systems, mass transport phenomena also become operative in ternary systems. scielo.br The incorporation of Cu²⁺ and Fe²⁺ ions into the hydroxyapatite was found to increase adsorption, a result consistent with the hard-soft acid-base concept. scielo.br

In the field of organic electronics, computational chemistry is used to predict the structural and electronic properties of furan-thiophene hybrid systems. olemiss.edu Full geometry optimizations and potential energy surface scans, performed using methods like B3LYP/6-31G(d,p), help identify conformations that are planar and rigid—key characteristics for efficient charge transport in organic semiconductors. olemiss.eduolemiss.edu These studies determined that hybrid systems with alternating furan and thiophene rings stemming from a central benzothiadiazole (BTD) ring have promising structural properties for such applications. olemiss.eduolemiss.edu

Table 5: Adsorption of Heterocyclic Molecules on Hydroxyapatite (Hap) Surfaces

| Adsorbent | Adsorbed Species (Single Component) | Adsorption Amount (mg g⁻¹) | Adsorbed Species (Ternary Component) | Adsorption Amount (mg g⁻¹) | Reference |

|---|---|---|---|---|---|

| Hap | Thiophene | 5.41 | Furan | 5.51 | scielo.br |

| HapCu | Thiophene | > 5.41 (Increment) | Furan | > 5.51 (Increment) | scielo.br |

| HapFe | Thiophene | > 5.41 (Increment) | Furan | > 5.51 (Increment) | scielo.br |

(Note: This table summarizes findings from an experimental and computational study on the adsorption of furan and thiophene.)

Derivatization and Scaffold Functionalization of 5 Furan 2 Yl Thiophen 2 Amine

Chemical Modifications of the Amine Group

The primary amine at the C2-position of the thiophene (B33073) ring is a key handle for derivatization, serving as a potent nucleophile and a site for hydrogen bonding. Its reactivity allows for the straightforward introduction of a wide array of functional groups.

The conversion of the amine group into amide or sulfonamide functionalities is a common and robust strategy for modifying the scaffold's properties. These reactions typically involve the acylation or sulfonylation of the nitrogen atom.

Amidation: The reaction of 5-(furan-2-yl)thiophen-2-amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields the corresponding N-substituted amides. While direct acylation examples on the parent amine are not extensively documented in dedicated studies, the reactivity is well-established for analogous 2-aminothiophenes and related structures. For instance, the synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide is achieved by forming an amide bond between the corresponding amine and cyclopropanecarboxylic acid using standard coupling reagents like EDC/HOBt or HATU. Similarly, various furan- and thiophene-2-carbonyl amino acid derivatives have been synthesized through condensation reactions. mdpi.com These transformations highlight the general applicability of standard amidation protocols to this class of compounds.

Sulfonamidation: The amine group readily reacts with sulfonyl chlorides in the presence of a base to form sulfonamides. This functional group is a well-known bioisostere for carboxylic acids and amides and can significantly alter the electronic properties and solubility of the parent molecule. The synthesis of complex molecules like 3-acetyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide involves the formation of a sulfonamide bond by reacting an amine with a sulfonyl chloride as a key step. evitachem.com Research on related structures, such as the synthesis of 5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxylic acid, further demonstrates the feasibility of introducing sulfonamide linkages to the furan-thiophene scaffold. vulcanchem.com

Table 1: Examples of Amidation and Sulfonamidation on Related Scaffolds

| Derivative Class | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Aryl/alkyl amides | Acyl Chloride or Carboxylic Acid + Coupling Agent (e.g., EDC, HATU) | -NH-C(=O)-R | mdpi.com |

| N-Aryl/alkyl sulfonamides | Sulfonyl Chloride (e.g., R-SO₂Cl) + Base | -NH-SO₂-R | evitachem.comvulcanchem.com |

| Thiophene carboxamides | Thiophene-2-carbonyl chloride + Amine | Thiophene-C(=O)-NH-R | researchgate.net |

Introducing alkyl or aryl substituents directly onto the nitrogen atom can modulate steric hindrance, lipophilicity, and electronic properties.

N-Alkylation: Direct alkylation can be achieved using alkyl halides, though over-alkylation can be a competing reaction. Reductive amination of a related aldehyde, 5-(furan-2-yl)thiophene-2-carbaldehyde, with an amine is a more controlled method to produce secondary or tertiary amines.

N-Arylation: Transition metal-catalyzed cross-coupling reactions are the most effective methods for forming C-N bonds to introduce aryl groups. The Ullmann condensation and the Buchwald-Hartwig amination are standard procedures. mdpi.com For example, copper(I)-catalyzed Ullmann-type reactions have been successfully used to synthesize N-substituted dibenzothiophenes by coupling 2-bromodibenzothiophene (B1267234) with a range of primary and secondary amines, a reaction pathway analogous to what would be expected for arylating this compound. nih.govacs.org

Functionalization of the Furan (B31954) and Thiophene Rings

The furan and thiophene rings are electron-rich aromatic systems susceptible to electrophilic substitution. The position of substitution is directed by the activating effect of the amine group and the furan-thiophene linkage.

The amino group at C2 strongly activates the thiophene ring towards electrophilic attack, primarily directing substituents to the C3 and C5 positions. Since the C5 position is already occupied by the furan ring, electrophilic substitution is expected to occur predominantly at the C3 position.

A study on the catalyst-free hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) with α-trifluoromethyl ketones demonstrated highly site-selective electrophilic substitution at the C3 position of the thiophene ring. mdpi.com This reaction introduces a trifluoromethyl alcohol moiety, a valuable group in medicinal chemistry. The proposed mechanism involves the direct attack of the electron-rich C3 carbon onto the electrophilic carbonyl carbon of the ketone. mdpi.com

Another key reaction for introducing an electron-withdrawing formyl group is the Vilsmeier-Haack reaction. wikipedia.orgchemistrysteps.com This reaction uses a Vilsmeier reagent (generated from POCl₃ and DMF) to formylate electron-rich aromatic and heteroaromatic compounds. ijpcbs.comtcichemicals.com For 2-aminothiophene systems, this reaction would be expected to introduce a formyl group at the C3 position, providing a versatile handle for further synthetic transformations.

Introducing halogens or nitro groups provides important synthetic intermediates for further cross-coupling reactions or reductions to other functional groups.

Halogenation: Thiophenes undergo halogenation more readily than benzene (B151609). derpharmachemica.com Bromination and chlorination can be achieved with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Given the activating nature of the amine group, halogenation of this compound is predicted to occur at the C3 position of the thiophene ring. Studies on related thiophene carboxamides have shown that halogenation can be controlled to occur at specific positions, such as the 3,5-positions of the thiophene ring. jst.go.jp The furan ring can also be halogenated under mild conditions. ijabbr.com

Nitration: Thiophenes are readily nitrated with mild nitrating agents. researchgate.net A patent describing the nitration of 2-amino-3-alkoxycarbonyl-4-phenylthiophene reports that nitration with nitric acid in acetic anhydride (B1165640) introduces a nitro group at the 5-position. google.com In the case of this compound, where the C5 position is blocked, nitration is expected at the C3 position. Direct nitration of 2-phenylthiophene (B1362552) often yields a mixture of isomers, indicating that careful control of reaction conditions is necessary for selectivity. sciforum.net The furan ring can also be nitrated, typically using nitric acid in acetic anhydride, to yield the 5-nitro derivative. ijabbr.com

Table 2: Regioselectivity of Electrophilic Substitution on the this compound Scaffold

| Reaction | Reagent(s) | Predicted Position of Substitution | Reference |

|---|---|---|---|

| Hydroxyalkylation | α-Trifluoromethyl Ketone | C3 (Thiophene) | mdpi.com |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C3 (Thiophene) | ijpcbs.comtcichemicals.com |

| Halogenation | NBS, NCS | C3 (Thiophene) | derpharmachemica.comjst.go.jp |

| Nitration | HNO₃ / Ac₂O | C3 (Thiophene) or C5 (Furan) | ijabbr.comgoogle.comsciforum.net |

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The furan and thiophene rings can participate as dienes in cycloaddition reactions, particularly the Diels-Alder reaction, leading to the formation of complex, fused heterocyclic systems. This strategy provides access to novel three-dimensional scaffolds from a planar starting material.

Furan is a reactive diene, while thiophene is more aromatic and less reactive, often requiring high pressure or activation (e.g., oxidation to a thiophene S-oxide) to participate in Diels-Alder reactions. nih.govresearchgate.netresearchtrends.net Tandem "pincer" Diels-Alder reactions, where a diene like a furan derivative undergoes two consecutive cycloadditions, have been used to construct complex tetracyclic systems. iucr.org

Integration into Oxadiazole, Thiadiazole, Pyrimidine (B1678525), and Pyrazoline Ring Systems

The amine functionality of this compound is a key handle for cyclization reactions to form various five- and six-membered heterocycles. Synthetic strategies often involve converting the amine into a more reactive intermediate, such as a thiosemicarbazide (B42300) or a chalcone (B49325), which then undergoes ring closure.

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) rings often proceeds from a carboxylic acid hydrazide intermediate. For instance, furan-2-carboxylic acid hydrazide can be treated with carbon disulfide in an alkaline medium to yield 5-furan-2-yl Current time information in Bangalore, IN.nycu.edu.twmdpi.comoxadiazole-2-thiol. mdpi.com This thiol can be further derivatized. Another common route involves the cyclization of diacylhydrazine or acylhydrazone intermediates, which can be achieved efficiently under microwave irradiation. acs.org Derivatives containing the furan-thiophene moiety can be synthesized by first creating an appropriate hydrazide from the parent amine and then cyclizing it with a suitable reagent.

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) scaffold is readily accessible. A general method involves the oxidative cyclization of thiosemicarbazone precursors. For example, 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole is obtained from the cyclization of 5-nitrofurancarboxaldehyde thiosemicarbazone. nih.gov The amino group on the thiadiazole ring can then be further functionalized. nih.govtandfonline.com Starting with this compound, a thiosemicarbazide could be formed and subsequently cyclized to incorporate the furan-thiophene motif into a 1,3,4-thiadiazole ring system.

Pyrimidines: Pyrimidine rings can be constructed through the condensation of a chalcone with a reagent like guanidine (B92328) hydrochloride, urea, or thiourea (B124793). heteroletters.orgnih.gov For example, benzofuran (B130515) chalcones react with guanidine hydrochloride in the presence of alcoholic potassium hydroxide (B78521) to yield 4-(1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine. nih.gov Similarly, a chalcone derived from the 5-(furan-2-yl)thiophene scaffold could be cyclized to produce the corresponding pyrimidine derivative. heteroletters.org Some furan-containing pyrimidines have also been synthesized via the reaction of furan derivatives with pyrimidine precursors.

Pyrazolines: Pyrazolines are commonly synthesized by the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. rkmmanr.orgjrespharm.com A chalcone bearing the furan-thiophene core can be refluxed with hydrazine hydrate, often in the presence of a catalytic amount of acid like glacial acetic acid, to yield the corresponding pyrazoline. rkmmanr.orgjrespharm.com The resulting 2-pyrazoline (B94618) can be further functionalized, for example, by acylation at the N-1 position. jrespharm.com

Table 1: Synthetic Routes for Heterocyclic Ring Integration

| Target Ring System | General Precursor | Key Reagents | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Carboxylic acid hydrazide | Carbon disulfide, NaOH | mdpi.com |

| 1,3,4-Thiadiazole | Thiosemicarbazone | Oxidizing agent (e.g., FeCl₃) | nih.gov |

| Pyrimidine | Chalcone | Guanidine hydrochloride, KOH | nih.gov |

| Pyrazoline | Chalcone | Hydrazine hydrate, Acetic acid | rkmmanr.orgjrespharm.com |

Synthesis of Thiazolidinone and Imidazole Derivatives

Thiazolidinones: The 4-thiazolidinone (B1220212) ring is a common target in medicinal chemistry. A prevalent synthetic route involves the reaction of a Schiff base (imine) with a compound containing a thiol group, such as thioglycolic acid. nih.govchemistryjournal.net For instance, a Schiff base can be formed from the primary amine of this compound and an appropriate aldehyde. Subsequent reaction with thioglycolic acid would lead to the formation of a 2,3-disubstituted thiazolidin-4-one. Another approach involves reacting a thiosemicarbazone with an α-halo ester, such as ethyl 2-bromo-3-aryl propanoate, to yield 2-(hydrazono)thiazolidin-4-ones. biointerfaceresearch.com This method has been used to synthesize thiazolidinones containing both furan and thiophene rings. biointerfaceresearch.com

Imidazoles: Imidazole derivatives can be synthesized through multi-component reactions. A widely used method is the one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) in a suitable solvent like glacial acetic acid. chemrxiv.orgufms.br To incorporate the this compound scaffold, it would serve as the primary amine component in this reaction, reacting with benzil, an aldehyde (e.g., furfural), and ammonium acetate to produce a tetrasubstituted imidazole. chemrxiv.org

Table 2: Synthesis of Thiazolidinone and Imidazole Derivatives

| Target Ring System | Starting Materials | Key Reagents/Method | Reference |

|---|---|---|---|

| Thiazolidinone | Amine, Aldehyde, Thioglycolic acid | Condensation | nih.govchemistryjournal.net |

| Thiazolidinone | Thiosemicarbazone, α-halo ester | Cyclocondensation | biointerfaceresearch.com |

| Imidazole | Amine, 1,2-dicarbonyl, Aldehyde | Ammonium acetate, Acetic acid (One-pot) | chemrxiv.orgufms.br |

Structure-Reactivity and Structure-Property Relationship Studies in Derivatized Analogues

The biological activity and physicochemical properties of derivatives of the furan-thiophene amine scaffold are intrinsically linked to their molecular structure. Studies comparing furan- and thiophene-containing analogues reveal important structure-property relationships (SPRs).

In a study of 5-(nitroheteroaryl)-1,3,4-thiadiazole derivatives, analogues containing a 5-nitrothiophene moiety showed higher selectivity against Leishmania major compared to their 5-nitrofuran counterparts. nih.govtandfonline.com This suggests that the thiophene ring, in this particular scaffold, contributes more favorably to the desired biological activity and selectivity profile.

Conversely, in other contexts, the furan ring can be advantageous. In a series of quinoxaline-based antiproliferative agents, derivatives containing a furan ring consistently showed biological activity, highlighting the importance of this specific heterocycle for that particular target. nih.gov In the field of dye-sensitized solar cells, furan-based units are expected to potentially increase performance compared to thiophene analogues due to their higher oxidation potential. acs.org

The position and nature of substituents on the furan or thiophene rings, as well as on the derivatized heterocyclic systems, are critical. For example, in a series of thiadiazole derivatives, the type of acyclic amine substituted at the C-2 position significantly impacted the antileishmanial activity, with hydroxypropylamino- and methoxypropylamino- groups proving to be the most active. nih.gov This demonstrates that modifications distal to the core furan-thiophene scaffold can have profound effects on the molecule's properties.

Table 3: Structure-Property Relationship (SPR) Observations

| Scaffold/Derivative Class | Structural Variation | Observed Impact on Properties | Reference |

|---|---|---|---|

| 5-(Nitroheteroaryl)-1,3,4-thiadiazoles | 5-Nitrothiophene vs. 5-Nitrofuran | Thiophene analogues showed higher selectivity index in antileishmanial assays. | nih.govtandfonline.com |

| Quinoxaline Analogues | Furan vs. Thiophene at R¹ position | Furan-containing compounds were consistently active as antiproliferatives. | nih.gov |

| Donor-Acceptor Dyes | Furan vs. Thiophene as linker | Furan is expected to increase oxidation potential and performance in solar cells. | acs.org |

| Heteroaromatic Stilbenes | Substitution of heteroaromatic ring | Affects hyperpolarizability; effect differs at donor vs. acceptor end. | nycu.edu.tw |

Rational Design Principles for Novel Analogues Based on the Furan-Thiophene Amine Scaffold

The development of novel bioactive compounds from the this compound scaffold relies on principles of rational drug design. This approach uses an understanding of structure-activity relationships (SAR) and the molecular target to guide the synthesis of more potent and selective analogues.

A primary strategy is scaffold hopping and bioisosteric replacement . This involves replacing parts of a known active molecule with fragments that have similar steric and electronic properties but may improve the pharmacological profile. For instance, the furan and thiophene rings themselves are often considered bioisosteres of a phenyl ring. vpscience.org Systematically replacing one with another (furan for thiophene, or either for a phenyl ring) allows for the fine-tuning of properties like solubility, metabolism, and target affinity. nycu.edu.twacs.org

Another key principle is structural optimization based on preliminary SAR . Once an initial "hit" compound is identified through screening, its structure is systematically modified to probe the SAR. nih.gov This involves adding, removing, or modifying functional groups to identify the key pharmacophore—the essential features required for activity. For example, after identifying an active scaffold, a similarity search can lead to related structures, and subsequent synthesis of analogues with varied substituents can help to define which groups enhance potency and which are detrimental. nih.govresearchgate.net

Molecular modeling and docking are crucial computational tools in rational design. rkmmanr.org By docking proposed analogues into the active site of a biological target (such as an enzyme or receptor), researchers can predict binding affinities and modes of interaction. This allows for the prioritization of synthetic targets that are most likely to be active, saving time and resources. rkmmanr.orgbsu.edu.eg Docking studies can reveal key hydrogen bonds, hydrophobic interactions, or van der Waals forces that contribute to binding, guiding the design of new molecules that optimize these interactions. rkmmanr.org

Polymerization and Advanced Materials Science Applications of 5 Furan 2 Yl Thiophen 2 Amine Derived Systems

Synthesis of Conducting Polymers from Furan-Thiophene Amine Monomers

The synthesis of conducting polymers from a 5-(Furan-2-yl)thiophen-2-amine monomer would likely involve oxidative polymerization, with electrochemical methods offering a high degree of control over the resulting polymer film.

Electrochemical Polymerization Techniques and Optimization

Electrochemical polymerization is a powerful technique for creating thin, uniform, and adherent conducting polymer films directly onto an electrode surface. For this compound, this would involve the anodic oxidation of the monomer in a suitable electrolyte solution. The amine group is expected to lower the oxidation potential of the monomer compared to its non-aminated counterpart, potentially allowing for polymerization under milder conditions.

Optimization of the electrochemical polymerization process would be crucial to obtaining a polymer with desirable properties. Key parameters to investigate would include:

Solvent and Electrolyte: The choice of solvent and supporting electrolyte would significantly impact the solubility of the monomer and the conductivity and morphology of the resulting polymer film. Common systems for thiophene (B33073) polymerization, such as acetonitrile or propylene carbonate with tetraalkylammonium salts, would be a logical starting point.

Monomer Concentration: The concentration of the monomer would affect the rate of polymerization and the thickness of the deposited film.

Applied Potential or Current: The polymerization can be carried out potentiostatically (at a constant potential) or galvanostatically (at a constant current). The applied potential or current density would influence the polymer's morphology, molecular weight, and degree of cross-linking.

Electrode Material: The nature of the working electrode (e.g., platinum, gold, indium tin oxide) can influence the nucleation and growth of the polymer film.

A hypothetical study on the optimization of electrochemical polymerization might yield data similar to that presented in Table 1.

Table 1: Hypothetical Optimization Parameters for Electrochemical Polymerization of this compound This table is a hypothetical representation of potential research findings and is not based on existing experimental data.

| Parameter | Investigated Range | Optimal Condition (Hypothetical) | Effect on Polymer Properties |

|---|---|---|---|

| Solvent | Acetonitrile, Propylene Carbonate, Dichloromethane | Acetonitrile | Influences polymer solubility and film morphology. |

| Electrolyte | TBAPF₆, TBAClO₄, LiClO₄ | TBAPF₆ | Affects ionic conductivity and doping level. |

| Monomer Conc. | 0.01 M - 0.1 M | 0.05 M | Higher concentrations can lead to faster deposition but may result in less uniform films. |

| Potential (V vs. Ag/AgCl) | +0.8 V to +1.5 V | +1.2 V | Higher potentials can increase polymerization rate but may cause over-oxidation and degradation. |

Control of Regioregularity and Polymer Architecture

The connectivity between monomer units, known as regioregularity, is a critical factor determining the properties of conjugated polymers. For polymers of this compound, the primary coupling would be expected to occur at the 5-position of the furan (B31954) ring and the 4-position of the thiophene ring, leading to a head-to-tail linkage. However, side reactions could lead to other linkages, disrupting the polymer's planarity and conjugation.

Controlling regioregularity in electrochemical polymerization is challenging. However, strategies such as the use of specific electrolytes or additives that can direct the coupling reaction could be explored. The amine group itself might influence the regiochemistry of the polymerization due to its electronic and steric effects.

Furthermore, the polymer architecture could be manipulated. For instance, copolymerization with other monomers, such as thiophene or furan, could be employed to tune the electronic and optical properties of the resulting material. The formation of block copolymers or graded structures could also be investigated to create materials with novel functionalities.

Optoelectronic Material Development

Polymers derived from this compound are expected to possess interesting optoelectronic properties due to the combination of the electron-rich furan and aminothiophene units.

Fabrication and Characterization of Organic Semiconductors

An organic semiconductor based on poly(this compound) could potentially exhibit p-type, n-type, or ambipolar charge transport characteristics. The presence of the nitrogen atom in the amine group could influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fabrication of organic thin-film transistors (OTFTs) would be a key step in characterizing the semiconductor properties. This would involve depositing the polymer film onto a gate dielectric layer between source and drain electrodes. Characterization would involve measuring the output and transfer characteristics of the OTFT to determine key parameters such as:

Field-Effect Mobility (μ): A measure of how quickly charge carriers move through the material in the presence of an electric field.

On/Off Ratio: The ratio of the current when the transistor is in its "on" state to the current when it is in its "off" state.

Threshold Voltage (Vth): The gate voltage required to turn the transistor on.

A hypothetical set of characterization data for a poly(this compound) based OTFT is presented in Table 2.

Table 2: Hypothetical Organic Semiconductor Properties of Poly(this compound) This table is a hypothetical representation of potential research findings and is not based on existing experimental data.

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Level | -5.2 eV | Influences hole injection from the electrode. |

| LUMO Level | -3.0 eV | Influences electron injection from the electrode. |

| Band Gap | 2.2 eV | Determines the optical absorption and emission properties. |

| Hole Mobility (μh) | 10⁻³ - 10⁻² cm²/Vs | Indicates potential for use in p-type transistors. |

Application in Light-Emitting Diodes (LEDs)

The expected fluorescence of furan-containing polymers suggests that poly(this compound) could be a candidate for the emissive layer in organic light-emitting diodes (OLEDs). The emission color would be dependent on the polymer's band gap. The amine group could potentially lead to intramolecular charge transfer (ICT) character, which can result in red-shifted emission.

The fabrication of an OLED would involve sandwiching a thin film of the polymer between an anode (like ITO) and a cathode (like a low work function metal). The performance of the OLED would be evaluated based on:

Turn-on Voltage: The voltage at which the device begins to emit light.

Luminance: The brightness of the emitted light.

External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.